Product packaging for epsilon-Muurolene(Cat. No.:CAS No. 1136-29-4)

epsilon-Muurolene

Cat. No.: B072127
CAS No.: 1136-29-4
M. Wt: 204.35 g/mol
InChI Key: NOLWRMQDWRAODO-ZNMIVQPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

epsilon-Muurolene is a sesquiterpene of significant interest in phytochemical and ecological research, primarily identified in various aromatic plants and essential oils. Its main research applications lie in the fields of chemical ecology, where it is studied for its role in plant-insect interactions and as a potential semiochemical. In analytical chemistry, this compound serves as a critical reference standard for the accurate identification and quantification of sesquiterpene profiles in complex botanical extracts using GC-MS and other chromatographic techniques. Furthermore, researchers investigate its potential biological activities, including antimicrobial and anti-inflammatory properties, to understand its function in plant defense mechanisms. The compound's unique bicyclic structure and stereochemistry also make it a subject of interest in organic synthesis and chiral analysis. As a volatile organic compound, it contributes to the study of plant volatilomes and their impact on the environment. This product is provided to support rigorous, reproducible scientific inquiry into these diverse areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B072127 epsilon-Muurolene CAS No. 1136-29-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1136-29-4

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3

InChI Key

NOLWRMQDWRAODO-ZNMIVQPWSA-N

SMILES

CC(C)C1CCC(=C)C2C1CC(=C)CC2

Canonical SMILES

CC(C)C1CCC(=C)C2C1CC(=C)CC2

Origin of Product

United States

Occurrence and Biosynthetic Origins of Epsilon Muurolene

Phytogenic Sources and Botanical Distribution

Epsilon-muurolene has been identified as a constituent of the essential oils and extracts of numerous plants across different families. The following subsections detail its occurrence in several well-documented botanical sources.

Laurus nobilis (Bay Laurel)

The essential oil of Laurus nobilis, commonly known as bay laurel, has been found to contain this compound. In a study of laurel leaf oil from Turkey, this compound was detected, although it was not one of the most abundant components. The major constituents were 1,8-cineole, α-pinene, and β-pinene. nih.gov Another analysis of Turkish bay laurel leaf oil also identified the presence of T-muurolol and alpha-muurolol. thegoodscentscompany.com The specific percentage of this compound can vary, with one analysis reporting its presence along with β-guaiene. thegoodscentscompany.com

Boswellia Species (Frankincense Resins)

Frankincense, the aromatic resin obtained from trees of the Boswellia genus, is another source of this compound. griffith.edu.au Methanolic and aqueous extracts of frankincense have been shown to contain this sesquiterpenoid. griffith.edu.augriffith.edu.auresearchgate.netresearchgate.net Specifically, it has been detected in the resin of Boswellia carterii. griffith.edu.auresearchgate.net The volatile oil of frankincense resin typically contains 3%-8% essential oil, with the main components being resin, gum, and volatile oils. google.com

Ocimum basilicum L. (Basil)

This compound is a notable component of the essential oil of sweet basil (Ocimum basilicum L.). agriculturejournals.czresearchgate.netcore.ac.uk In a study of basil from Turkey, the essential oil from the overground parts contained this compound at a concentration of 0.74%. agriculturejournals.czresearchgate.netscribd.com Another analysis of dried basil leaves reported a similar concentration of 0.831%. researchgate.net The primary constituent in these particular studies was methyl eugenol. agriculturejournals.czresearchgate.netresearchgate.net

Piper guineense Leaves

The leaves of Piper guineense, also known as West African black pepper, contain this compound in their essential oil. indexcopernicus.comajol.info An analysis of an acetone-ethanol extract of the leaves identified this compound, a sesquiterpene. indexcopernicus.com The essential oils from both the leaves and branches of Piper species are known to contain a variety of phytochemicals, including sesquiterpenes. rsdjournal.org

Pinus sylvestris L. (Scots Pine Wood and Swedish Sulphate Turpentine)

This compound has been identified as a major sesquiterpene in the wood of Scots Pine (Pinus sylvestris L.) and in Swedish sulphate turpentine (B1165885). scispace.comscilit.comglobalauthorid.com It is one of several cadalene-type sesquiterpenes isolated from these sources. scispace.com The sesquiterpene fraction of turpentine oil from coniferous trees of the Pinaceae family is composed of over 80 compounds, the majority being sesquiterpene hydrocarbons. tandfonline.com

Artemisia herba alba Asso., Matricaria recutita L., and Dittrichia viscosa L. (Asteraceae)

Essential oils from several species within the Asteraceae family have been found to contain this compound. A study analyzing the essential oils of Artemisia herba alba Asso. (wormwood), Matricaria recutita L. (chamomile), and Dittrichia viscosa L. identified α-muurolene in both Matricaria recutita (1.0%) and Dittrichia viscosa (0.7%). researchgate.netplymouth.ac.ukresearchgate.net Other research on Artemisia herba-alba has also reported the presence of α-muurolene. nih.gov Similarly, studies on Matricaria recutita have noted the presence of α-muurolene in its essential oil. nih.gov

Summary of this compound Occurrence

Plant SpeciesFamilyPlant PartThis compound Presence/Concentration
Laurus nobilisLauraceaeLeavesPresent
Boswellia carteriiBurseraceaeResinPresent in methanolic and aqueous extracts
Ocimum basilicum L.LamiaceaeOverground parts, Leaves0.74% - 0.831%
Piper guineensePiperaceaeLeavesPresent
Pinus sylvestris L.PinaceaeWood, TurpentineMajor sesquiterpene
Artemisia herba alba Asso.AsteraceaeAerial partsPresent
Matricaria recutita L.AsteraceaeFlowers1.0% (as α-muurolene)
Dittrichia viscosa L.AsteraceaeAerial parts0.7% (as α-muurolene)

Perilla frutescens and Xylopia parviflora

Scientific literature confirms the presence of this compound in both Perilla frutescens, a member of the mint family (Lamiaceae), and Xylopia parviflora, a species in the Annonaceae family. nih.gov

In Perilla frutescens (also known as perilla or Korean perilla), this compound has been identified as one of the many volatile compounds in its essential oil. nih.govresearchgate.netscispace.com The chemical profile of perilla essential oil can vary significantly based on the plant's origin and chemotype. mdpi.com While comprehensive quantitative data for this compound across different perilla varieties is not extensively detailed in the reviewed literature, its presence is consistently noted. One study analyzing the essential oil of Perilla frutescens stems and leaves identified related sesquiterpenes like γ-muurolene and δ-cadinene, highlighting the chemical diversity within this genus. nih.gov

Xylopia parviflora is also a documented source of this compound. nih.govuni.lu Analysis of the essential oil from the leaves of the related species Xylopia laevigata has also shown the presence of alpha-muurolene (B108458), a related isomer. perflavory.com

Other Documented Plant Species

Beyond the species mentioned above, this compound has been identified in a variety of other plants. These include, but are not limited to:

Laurus nobilis (Bay Laurel)

Ocimum species (Basil) researchgate.netscispace.com

The presence of related muurolene and cadinene isomers is also widespread. For instance, alpha-muurolene is found in species such as Salvia rosmarinus (Rosemary), and delta-cadinene has been reported in Gossypium hirsutum (Cotton) and Camellia sinensis (Tea). nih.govnih.gov

Mycogenic Sources and Fungal Bioproduction

Fungi are significant producers of a vast array of volatile organic compounds (VOCs), which play crucial roles in their ecological interactions. Muurolenes, including the epsilon isomer, are among these fungal VOCs.

Inonotus obliquus (Chaga)

Research into the medicinal fungus Inonotus obliquus, commonly known as Chaga, has provided direct genetic evidence for the production of muurolenes. nih.gov A transcriptomic analysis of cultured I. obliquus identified three sesquiterpene synthase genes. researchgate.net Two of these were identified as transcript variants of muurolene synthase (MUS1 and MUS2), the enzyme responsible for catalyzing the formation of the muurolene carbon skeleton. researchgate.netuqtr.ca This discovery indicates that I. obliquus possesses the specific molecular machinery required for producing muurolene-type sesquiterpenes. researchgate.net While the study did not differentiate between the specific isomers produced, the presence of the synthase gene strongly supports the fungus as a source of these compounds.

Polyporus brumalis

Currently, there is a lack of specific scientific documentation directly identifying this compound in the volatile emissions of Polyporus brumalis.

Volatile Organic Compounds (VOCs) in Fungal Ecology

Muurolenes, as a class of compounds, are recognized as volatile organic compounds (VOCs) produced by various fungal species. nih.govresearchgate.net Fungal VOCs are diverse and contribute to the characteristic aromas of mushrooms. nih.gov While the precise ecological functions of many fungal volatiles are still under investigation, they are thought to be involved in processes such as communication, defense against other microorganisms, and interactions with insects. nih.gov The production of sesquiterpenoids like muurolene by fungi such as Inonotus species underscores the metabolic diversity of these organisms. researchgate.net

Molecular Mechanisms of this compound Biosynthesis

The biosynthesis of this compound, like all sesquiterpenes, originates from the precursor farnesyl pyrophosphate (FPP). The key step in its formation is the complex cyclization of this linear precursor, a reaction catalyzed by a class of enzymes known as terpene synthases (TPS).

The identification of two distinct muurolene synthase (MUS) genes in the fungus Inonotus obliquus offers a significant insight into the biosynthesis of the muurolene scaffold. researchgate.netuqtr.ca These enzymes catalyze the conversion of FPP into the characteristic bicyclic structure of muurolene. researchgate.net The presence of different transcript variants (MUS1 and MUS2) in I. obliquus suggests they may have different functions or produce a range of muurolene and related sesquiterpene products. researchgate.net The specific enzymatic reaction that leads exclusively to the epsilon-isomer involves a precise series of protonation, cyclization, and rearrangement steps within the enzyme's active site, which dictates the final stereochemistry and position of the double bonds. While the general pathway is understood to proceed from FPP via intermediates like germacrene D or a cadinyl cation, the exact mechanisms and the specific synthases that produce this compound in plants are still an active area of research.

Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) Precursor Pathways

All terpenoids are derived from two five-carbon (C5) isomers: isopentenyl diphosphate (IPP) and its allyl isomer, dimethylallyl diphosphate (DMAPP). oup.comnih.gov These molecules are the fundamental building blocks for the entire class of metabolites. The enzyme IPP isomerase (IPI) catalyzes the essential interconversion between IPP and DMAPP. oup.comnih.gov

The biosynthesis of more complex terpenes proceeds through the sequential head-to-tail condensation of IPP onto DMAPP. oup.com For sesquiterpenes (C15) like this compound, one molecule of DMAPP is condensed with two molecules of IPP to form the C15 precursor, farnesyl diphosphate (FPP). nih.govpnas.org In plants, two distinct pathways, the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, are responsible for synthesizing IPP and DMAPP in different cellular compartments. nih.govrsc.org However, in fungi, the MVA pathway is the predominant route for producing these essential precursors. rsc.orgsciepublish.com

Mevalonate (MVA) Metabolic Pathway in Fungi

In fungi, the biosynthesis of IPP and DMAPP occurs almost exclusively through the mevalonate (MVA) pathway. rsc.orgsciepublish.commdpi.com This metabolic sequence begins with the condensation of two molecules of acetyl-coenzyme A (acetyl-CoA) to form acetoacetyl-CoA. rsc.org A third molecule of acetyl-CoA is then added to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org

The subsequent reduction of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase (HMGR), is a critical rate-limiting step in the pathway. sciepublish.comnih.gov Mevalonate is then phosphorylated in two successive steps by mevalonate kinase (MK) and phosphomevalonate kinase (PMK) to yield mevalonate-5-diphosphate. nih.gov Finally, mevalonate-5-diphosphate is decarboxylated to produce IPP. rsc.org The IPP is then available for isomerization to DMAPP, and both precursors are used to build larger molecules like farnesyl diphosphate (FPP), the direct precursor to sesquiterpenes. nih.govnih.gov

Key Enzymes in the Fungal Mevalonate Pathway

Enzyme Abbreviation Function
Acetyl-CoA C-acetyltransferase AACT Catalyzes the condensation of two Acetyl-CoA molecules.
Hydroxymethylglutaryl-CoA synthase HMGS Condenses acetoacetyl-CoA and acetyl-CoA to form HMG-CoA.
HMG-CoA reductase HMGR Reduces HMG-CoA to mevalonate; a key rate-limiting enzyme. nih.gov
Mevalonate kinase MK Phosphorylates mevalonate to mevalonate-5-phosphate. nih.gov
Phosphomevalonate kinase PMK Phosphorylates mevalonate-5-phosphate to mevalonate-5-diphosphate. scielo.br
Diphosphomevalonate decarboxylase MVD Decarboxylates mevalonate-5-diphosphate to produce IPP. nih.gov
Isopentenyl diphosphate isomerase IPI Interconverts IPP and DMAPP. oup.com

Enzymatic Catalysis and Sesquiterpene Synthases

The immense structural diversity of sesquiterpenes arises from the action of a class of enzymes known as sesquiterpene synthases (TPSs). These enzymes catalyze the complex cyclization of the linear C15 precursor, farnesyl diphosphate (FPP). google.com The reaction proceeds through carbocationic intermediates, and the specific folding of the FPP substrate within the enzyme's active site dictates the final carbon skeleton produced. google.com

Specifically for this compound, enzymes known as muurolene synthases are responsible for its formation. Research on the fungus Coprinus cinereus identified a sesquiterpene synthase, Cop3, as an α-muurolene synthase. science.gov This enzyme converts FPP into multiple products, with α-muurolene being a major component. nih.gov Similarly, a transcriptome analysis of Inonotus obliquus identified two transcript variants of muurolene synthase, indicating that this fungus possesses the genetic machinery to produce muurolene-type sesquiterpenoids. nih.gov These fungal synthases are often multifunctional, producing a blend of related sesquiterpenes from the single FPP precursor. google.com

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes

The production of this compound and other terpenoids is a tightly controlled process, regulated at multiple levels to respond to developmental and environmental signals. This regulation occurs at both the transcriptional and post-transcriptional stages. scielo.brresearchgate.net

Transcriptional Regulation The expression of genes encoding biosynthetic enzymes, such as sesquiterpene synthases, is controlled by various families of transcription factors (TFs). researchgate.netoup.com These proteins bind to specific promoter regions of the target genes to either activate or repress their transcription. Key TF families involved in regulating terpenoid biosynthesis include:

WRKY: In cotton, a WRKY transcription factor was shown to activate the transcription of a sesquiterpene synthase gene. oup.comacs.org

AP2/ERF: In Artemisia annua, AP2/ERF family TFs regulate key enzymes in sesquiterpene biosynthesis. acs.org Fungal infection can induce ERF TFs, leading to the upregulation of sesquiterpene biosynthetic genes and the production of phytoalexins like capsidiol. oup.com

bHLH: The bHLH family of TFs has been inferred to regulate genes for farnesyl diphosphate synthase and sesquiterpene synthase in Aquilaria sinensis. researchgate.net

MYB and MYC: In Arabidopsis, MYB and MYC transcription factors are part of a regulatory network that controls the production of volatile sesquiterpenes in flowers. oup.com

Post-Transcriptional Regulation (e.g., microRNAs) Following transcription, gene expression can be further modulated at the post-transcriptional level, notably by microRNAs (miRNAs). researchgate.net miRNAs are small, non-coding RNA molecules that bind to complementary sequences on messenger RNA (mRNA) transcripts, typically leading to their degradation or the inhibition of their translation into proteins. frontiersin.org

This regulation can occur through two primary mechanisms:

Direct Targeting: miRNAs can directly target the mRNA transcripts of biosynthetic enzymes. researchgate.net For example, some miRNAs regulate terpene trilactone biosynthesis by targeting enzymes like HMG-CoA synthase (HMGS) and mevalonate kinase (MK). researchgate.net

Indirect Targeting: miRNAs can target the mRNAs of the transcription factors that control the expression of biosynthetic genes. researchgate.netresearchgate.net A well-studied example is the miR156-SPL module. The miR156 microRNA targets SQUAMOSA PROMOTER BINDING PROTEIN-LIKE (SPL) transcription factors. nih.gov By controlling the levels of SPL proteins, miR156 indirectly regulates the expression of sesquiterpene synthase genes, thereby influencing the production of sesquiterpenes in an age-dependent manner in plants like Arabidopsis and Patchouli. nih.gov Studies have also shown that various miRNAs, such as miR530, miR6173, and miR6300, can regulate the levels of sesquiterpenes by targeting enzymes like sesquiterpene synthase and farnesyl diphosphate synthase. researchgate.netnih.gov

Advanced Methodologies for Structural Elucidation and Analytical Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and quantification of epsilon-muurolene from complex mixtures, such as essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for both the identification and quantification of this compound in volatile samples. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column.

The retention index (RI) is a critical parameter in GC for the identification of compounds. For this compound, the Kovats retention index has been reported on various types of columns. On a standard non-polar column, reported RI values include 1446, 1457, 1445, 1464, and 1465. nih.gov On a semi-standard non-polar column, an RI of 1458.8 has been noted, while on a standard polar column, values of 1676, 1713, and 1714 have been recorded. nih.gov These indices, when compared with reference data, provide a strong indication of the presence of this compound.

Following separation by GC, the eluted compounds are introduced into a mass spectrometer. The mass spectrum of this compound shows a characteristic fragmentation pattern that serves as a chemical fingerprint. Key features of its mass spectrum are summarized in the table below.

Database/LibraryTop Peak (m/z)Second Highest Peak (m/z)Third Highest Peak (m/z)
NIST Main Library161-105
MassBank814191

Data sourced from PubChem. nih.gov

Column Chromatography for Fractionation and Purification

Column chromatography is an essential preparative technique used to isolate this compound from crude extracts. This method separates compounds based on their differential adsorption to a solid stationary phase as a liquid mobile phase passes through it. In the analysis of pine wood and turpentine (B1165885), column chromatography has been successfully used to separate different sesquiterpenes of the cadalene (B196121) type, including isomers of muurolene. scispace.com For instance, chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) has proven effective in isolating epsilon-cadinene (B91675) (a synonym for a muurolene isomer) from an olefinic mixture. scispace.com This specific type of column chromatography leverages the interaction between the double bonds of the sesquiterpene and the silver ions to achieve separation.

Spectroscopic Approaches for Structure Determination

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR provide critical data. While specific detailed spectral data for this compound is not extensively available in the provided search results, the general application of NMR in the study of related sesquiterpenes is well-documented. For instance, spectral data (IR and NMR) have been used to show the close relationship between "muurolene-I" and "muurolene-II" with the cadinenes. scispace.com These analyses indicated that one isomer possesses a trisubstituted and an exocyclic double bond, while the other has two trisubstituted double bonds. scispace.com Such determinations are made possible by analyzing the chemical shifts, coupling constants, and signal integrations in ¹H NMR spectra, and the chemical shifts in ¹³C NMR spectra. 2D NMR techniques, such as COSY and HMQC/HSQC, would be employed to establish the connectivity between protons and carbons, ultimately confirming the this compound scaffold.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of this compound, aiding in its identification. The molecular formula of this compound is C₁₅H₂₄, which corresponds to a molecular weight of approximately 204.35 g/mol . nih.gov

Upon electron ionization, this compound undergoes fragmentation, producing a unique mass spectrum. The NIST (National Institute of Standards and Technology) library records a top peak at a mass-to-charge ratio (m/z) of 161 and a third highest peak at m/z 105. nih.gov Another database, MassBank, reports a top peak at m/z 81, a second highest at m/z 41, and a third highest at m/z 91. nih.gov These fragmentation patterns are instrumental in distinguishing this compound from its isomers and other compounds.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. For the [M+H]⁺ adduct of this compound, the predicted CCS is 151.0 Ų, and for the [M+Na]⁺ adduct, it is 162.0 Ų. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of alkanes and alkenes, as well as C=C stretching from the double bonds. While detailed IR data for this compound is not provided in the search results, it has been noted that the IR spectrum of a related hydrocarbon was essentially identical to that of (+)-ɛ-muurolene in the 3200–1350 cm⁻¹ and 900–870 cm⁻¹ regions, with differences observed in the 1350–900 cm⁻¹ fingerprint region, which is highly specific to the molecule's structure. scispace.com

Stereochemical Assignment Methodologies

The definitive determination of a molecule's three-dimensional structure, including the absolute configuration of its stereocenters, is a critical aspect of chemical analysis. For complex natural products like the sesquiterpene ε-muurolene, advanced spectroscopic and chemical derivatization techniques are employed. These methodologies provide the necessary data to unambiguously assign the spatial arrangement of atoms, which is crucial for understanding its biological activity and chemical properties.

Mosher's Method for Absolute Configuration Determination

Mosher's method is a powerful and widely used NMR spectroscopic technique for determining the absolute configuration of chiral secondary alcohols. perflavory.com Although direct application to ε-muurolene, which is a hydrocarbon, is not feasible as it lacks a hydroxyl group, the method is foundational for the stereochemical elucidation of its many oxygenated derivatives, such as muurolene-based alcohols. The principles of Mosher's method would be applied to a hydroxylated analog of ε-muurolene to determine the absolute configuration of the carbon atom bearing the hydroxyl group.

The method involves the esterification of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The reaction is usually carried out using the acid chlorides, (R)-MTPA-Cl and (S)-MTPA-Cl, in the presence of a base like pyridine. wikipedia.orgfishersci.ca Often, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are used to facilitate the ester formation. wikipedia.orgwikipedia.org

This process creates a pair of diastereomeric esters. Due to the anisotropic effect of the phenyl group in the MTPA moiety, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments in the two diastereomers. This results in observable differences in their ¹H NMR chemical shifts (Δδ = δS - δR).

By analyzing the sign of the Δδ values for the protons on either side of the chiral center, the absolute configuration can be deduced. A positive Δδ value for a set of protons indicates they are on one side of the Mosher's ester plane, while a negative Δδ value indicates they are on the other. This spatial arrangement is then correlated to the known absolute configuration of the (R)- or (S)-MTPA, allowing for the assignment of the absolute configuration of the original alcohol.

For instance, in the structural elucidation of related cadinane (B1243036) sesquiterpenoids, the modified Mosher's method has been successfully applied to establish the absolute configurations of stereogenic centers bearing hydroxyl groups. nih.govnih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ) for a Hydroxylated ε-Muurolene Derivative

Protonδ (S-MTPA ester) (ppm)δ (R-MTPA ester) (ppm)Δδ (δS - δR) (ppm)
H-aValueValueValue
H-bValueValueValue
H-cValueValueValue
H-dValueValueValue

This table represents a hypothetical scenario as no direct experimental data for a hydroxylated ε-muurolene derivative was found. The values would be populated with experimental data.

Chiroptical Methods for Stereoisomer Differentiation

Chiroptical methods are a class of spectroscopic techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exceptionally sensitive to the stereochemistry of a molecule and are instrumental in differentiating between stereoisomers and assigning absolute configurations. nih.gov

The application of chiroptical methods to sesquiterpenes is a well-established field. nih.gov The process typically involves measuring the experimental ECD or VCD spectrum of the compound and comparing it to the theoretically calculated spectra for the possible stereoisomers. The stereoisomer whose calculated spectrum best matches the experimental one is assigned as the correct structure.

For a molecule like ε-muurolene, which possesses multiple chiral centers, several stereoisomers are possible. Each of these stereoisomers will give a unique chiroptical signature. The ECD spectrum, which measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, is particularly useful for molecules with chromophores. While ε-muurolene itself has limited UV absorption, its derivatives or related compounds with conjugated systems exhibit distinct Cotton effects in their ECD spectra that are diagnostic of their stereochemistry.

In the broader class of cadinane sesquiterpenes, to which ε-muurolene belongs, chiroptical properties have been used to establish absolute configurations. wikipedia.org For example, the analysis of Cotton effects around specific wavelengths in the CD spectra of related compounds has been shown to be crucial for determining the absolute configuration of chiral centers. wikipedia.org The combination of experimental chiroptical data with quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT) for ECD, provides a robust and reliable method for stereochemical assignment. thegoodscentscompany.comnih.gov

Table 2: Key Parameters in Chiroptical Analysis of Sesquiterpenes

ParameterDescriptionRelevance to ε-Muurolene
Cotton Effect The characteristic change in sign of optical rotation or circular dichroism in the vicinity of an absorption band.The sign and magnitude of Cotton effects in the CD spectrum of ε-muurolene or its derivatives would be indicative of its absolute configuration.
Exciton Chirality A method used for molecules with two or more interacting chromophores. The sign of the coupled Cotton effects is related to the chirality of the spatial arrangement of the chromophores.Could be applied to derivatives of ε-muurolene containing multiple chromophores to determine the absolute configuration of the carbon skeleton.
Quantum Chemical Calculations Theoretical calculations (e.g., TD-DFT) used to predict the chiroptical spectra of different stereoisomers.Comparison of calculated ECD/VCD spectra with experimental data is a powerful tool for the unambiguous assignment of the absolute configuration of ε-muurolene. wikipedia.org

Synthetic Chemistry and Derivatization Strategies of Epsilon Muurolene

Total Synthesis Approaches to Epsilon-Muurolene and its Isomers

The synthesis of this compound and its related isomers is a challenging task that requires precise control over stereochemistry. Total synthesis not only provides ultimate proof of a proposed structure but also opens avenues for creating structural analogs.

The stereospecific total synthesis of (+)-ε-cadinene, a synonym for this compound, has been achieved through various strategic approaches, confirming its assigned structure and configuration. researchgate.netscispace.com These syntheses are significant as they represent the first preparations of a widespread group of cadinane (B1243036) sesquiterpenes in their natural form by purely synthetic methods. researchgate.net

One notable pathway commences from an enol ether ketone, which is converted to a key methylene (B1212753) ketone intermediate. researchgate.net This stereospecific route successfully yields (+)-ε-cadinene. researchgate.net Another documented stereospecific total synthesis highlights the challenges of enolic epimerization during key reaction steps like the Wittig and methyllithium (B1224462) reactions. capes.gov.brrsc.org A distinct and effective approach involves an asymmetric intramolecular Ene reaction, which is catalyzed by a chiral titanium reagent, to construct the core structure with high stereocontrol. tohoku.ac.jp

These synthetic routes are multi-step processes that rely on a sequence of carefully controlled chemical reactions to build the complex bicyclic framework and install the correct stereocenters.

Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is a critical field in modern chemistry, particularly for biologically active compounds where different enantiomers can have vastly different effects. wikipedia.org The synthesis of sesquiterpenes like this compound presents several significant challenges.

The primary difficulty lies in the complex three-dimensional structure, which often features multiple contiguous stereocenters. eurekalert.org Establishing the correct relative and absolute stereochemistry requires sophisticated synthetic strategies. Living systems produce these compounds with perfect enantioselectivity through highly evolved enzymes called terpene synthases (TPS). researchgate.net These enzymes precisely control the folding and cyclization of the linear precursor, farnesyl diphosphate (B83284) (FPP), within a chiral active site, a process that is exceptionally difficult to replicate with simple chemical reagents. researchgate.netacs.orgmdpi.com

Key challenges in laboratory synthesis include:

Controlling Stereocenters: The creation of multiple chiral centers in a single molecule with the correct orientation is a formidable task.

Complex Ring Systems: The fusion of the cyclohexane (B81311) and cyclohexene (B86901) rings in the cadinane skeleton requires powerful cyclization methods.

Separation of Isomers: Chemical synthesis often produces mixtures of stereoisomers (enantiomers and diastereomers) which can be difficult and costly to separate. researchgate.net

To overcome these hurdles, chemists often employ methods such as chiral pool synthesis (starting from a naturally occurring chiral molecule), the use of chiral auxiliaries to guide reactions, or asymmetric catalysis with chiral metal complexes or organocatalysts. wikipedia.org

Stereospecific Synthetic Pathways for (+)-ε-Cadinene (this compound)

Chemical Derivatization for Analytical and Structure-Activity Relationship Studies

Chemical derivatization involves modifying a compound to change its physicochemical properties. For this compound, this is done for two primary reasons: to make it more suitable for analytical techniques and to create analogs for studying how its structure affects its biological activity.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful technique for separating and identifying volatile compounds like sesquiterpenes. science.gov However, compounds with active hydrogen atoms (e.g., alcohols, which can be impurities or related compounds) may exhibit poor chromatographic behavior. Derivatization can improve this analysis.

Silylation is the most common derivatization method used for GC analysis. registech.com It involves replacing an active hydrogen with an alkylsilyl group, most commonly a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) group. registech.com

Mechanism: A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MtBSTFA), reacts with hydroxyl or carboxyl groups to form silyl (B83357) ethers or esters.

Benefits: Compared to the original compounds, silyl derivatives are typically more volatile, less polar, and more thermally stable, leading to sharper, more symmetrical peaks in a gas chromatogram. registech.com The t-BDMS derivatives are particularly noted for being over 10,000 times more stable against hydrolysis than their TMS counterparts, which is beneficial for sample handling and storage. registech.com

Methylation is another technique used to derivatize compounds by adding a methyl group. While less common than silylation for improving GC performance of terpenes, it is used to modify the structure, for instance, by converting hydroxyl groups to methyl ethers. rsc.org This can help in structure elucidation and in studying the effect of specific functional groups. rsc.orgmdpi.com

TechniqueCommon Reagent(s)Purpose in ChromatographyResulting Derivative
SilylationBSTFA, MtBSTFAIncrease volatility, thermal stability; Decrease polaritySilyl ether (e.g., TMS, t-BDMS ether)
MethylationCH₃I–Ag₂OModify functional groups for structural analysisMethyl ether

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve synthesizing a series of related compounds (analogs) to determine which structural features are responsible for a molecule's biological effects. sbfte.org.br this compound has been reported to possess anti-proliferative activity, making it an interesting candidate for such studies. ijsrd.com

The generation of analogs of this compound would involve targeted chemical modifications to its structure. While specific SAR studies on this compound are not widely detailed, the principles can be inferred from work on other sesquiterpenes. nih.govmdpi.com

Modification of Functional Groups: If hydroxylated analogs of this compound were available, these hydroxyl groups could be acetylated or silylated. Studies on other sesquiterpene lactones have shown that such modifications can dramatically increase cytotoxic activity against cancer cell lines. nih.gov

Modification of the Carbon Skeleton: Reactions could target the double bonds within the muurolene structure. For example, epoxidation, hydrogenation, or dihydroxylation would create a series of analogs with altered shapes and polarities.

Varying Substituents: The isopropyl group is a characteristic feature of the cadinane skeleton. Synthesizing analogs with different alkyl groups in this position could reveal its importance for biological activity.

By systematically creating and testing these analogs, researchers can build a model of the pharmacophore—the essential three-dimensional arrangement of atoms or functional groups required for biological activity. researchgate.netmdpi.com This knowledge is invaluable for designing new, more potent, and selective therapeutic agents. sbfte.org.br

Mechanistic Studies of Epsilon Muurolene S Biological Activities

Antibacterial and Antifungal Activity Investigations

Epsilon-muurolene has been identified as a component in plant extracts that exhibit notable antimicrobial properties. Investigations into these extracts have provided insights into the potential role of this compound in inhibiting the growth of various pathogenic microorganisms.

Studies on frankincense extracts, which contain this compound among other sesquiterpenoids, have demonstrated inhibitory activity against several bacterial species implicated in human infections. The Gram-negative bacterium Proteus mirabilis is a common cause of urinary tract infections and can lead to the formation of kidney stones. wikipedia.orgnih.govasm.orgfrontiersin.org Klebsiella pneumoniae is another significant Gram-negative pathogen that can cause serious conditions like pneumonia and bloodstream infections. nih.gov Acinetobacter baylyi, a non-pathogenic soil bacterium, is often used in research as a model organism, though other species in its genus are known opportunistic pathogens. wikipedia.orgnih.govnih.gov The Gram-negative bacterium Pseudomonas aeruginosa is a notorious opportunistic pathogen known for causing severe hospital-acquired infections and its resistance to multiple antibiotics. wikipedia.orgclevelandclinic.orggardp.orgcdc.gov

Methanolic and aqueous extracts of frankincense were shown to inhibit the growth of all four of these bacterial species. nih.gov The inhibitory activity was particularly effective against P. mirabilis and K. pneumoniae. wikipedia.orgnih.gov While these extracts contain a mixture of compounds, the presence of this compound is noted as a constituent that may contribute to the observed antibacterial effects. wikipedia.org Specifically, the methanolic extract showed a minimum inhibitory concentration (MIC) of 59.6 µg/mL against P. mirabilis, and the aqueous extract had a MIC of 75.2 µg/mL against K. pneumoniae. wikipedia.org The activity against A. baylyi and P. aeruginosa by these extracts was generally lower. wikipedia.orgnih.gov It is important to note that these MIC values are for the entire extract and not for purified this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Frankincense Extracts Containing ε-Muurolene Against Various Bacteria

Bacterial Species Extract Type MIC (µg/mL) Reference
Proteus mirabilis Methanolic 59.6 wikipedia.org
Klebsiella pneumoniae Aqueous 75.2 wikipedia.org
Acinetobacter baylyi Aqueous 4313 wikipedia.org

The antifungal potential of this compound is suggested by studies on plant extracts containing it. Essential oils and extracts from various plants have been reported to possess antifungal properties, and this compound is often listed as a constituent of these active extracts. wikipedia.orgwikipedia.org For instance, monoterpenes and other compounds found alongside this compound in frankincense extracts are known to have antifungal activities. wikipedia.org However, specific studies that isolate and determine the direct antifungal efficacy and spectrum of activity of pure this compound are not extensively detailed in the reviewed literature.

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, research on essential oils and their terpenoid components, including sesquiterpenes like this compound, points towards several potential mechanisms. A common mechanism for terpenoids involves the disruption of bacterial cell membrane integrity. nih.gov This can lead to increased permeability, leakage of vital intracellular contents, and ultimately, cell death. While this compound is reported as a potent antibacterial compound in some studies, the specific molecular interactions leading to this effect require further investigation. wikipedia.org

Extracts containing this compound have demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov Studies on frankincense extracts have documented inhibitory effects against pathogens such as P. mirabilis, K. pneumoniae, A. baylyi, and P. aeruginosa. wikipedia.orgnih.govnih.gov The efficacy varies between different bacterial species, with some bacteria showing greater susceptibility than others. wikipedia.orgnih.gov

Elucidation of Antimicrobial Mechanisms of Action

Modulation of Insulin (B600854) Receptor Activity

Beyond its antimicrobial properties, this compound has been investigated for its potential role in modulating metabolic pathways, specifically through its interaction with the insulin receptor. The insulin receptor is a critical protein in regulating glucose metabolism, and its dysfunction can lead to insulin resistance. asm.org

Computational studies have explored the interaction between this compound and the insulin receptor (INSR). Current time information in Magadi, KE. Molecular docking analyses, a method used to predict the binding orientation and affinity of a small molecule to a protein, have been performed using tools like AutoDock Vina. Current time information in Magadi, KE.nih.gov

These in silico studies revealed that this compound exhibits a favorable binding affinity for the insulin receptor. Current time information in Magadi, KE.nih.gov The analysis identified key interactions with specific amino acid residues within the receptor's kinase domain, which is crucial for initiating the insulin signaling cascade. Current time information in Magadi, KE. this compound was found to form important contacts with residues such as Lysine (Lys1057), Aspartic acid (Asp1177), and Leucine (Leu1105). Current time information in Magadi, KE. The engagement of these specific residues suggests a potential for this compound to act as a modulator that could enhance insulin receptor activity. Current time information in Magadi, KE. Bioactivity predictions have further supported this, indicating a high probability that this compound could function as an insulin promoter. Current time information in Magadi, KE.

Table 2: Key Amino Acid Residues in the Insulin Receptor Interacting with ε-Muurolene

Interacting Amino Acid Abbreviation Reference
Lysine Lys Current time information in Magadi, KE.
Aspartic Acid Asp Current time information in Magadi, KE.
Leucine Leu Current time information in Magadi, KE.
Methionine Met Current time information in Magadi, KE.
Alanine Ala Current time information in Magadi, KE.
Valine Val Current time information in Magadi, KE.
Serine Ser Current time information in Magadi, KE.
Glycine Gly Current time information in Magadi, KE.

Key Residue Interactions within the Insulin Receptor (e.g., Lys1057, Asp1177, Leu1105, Met1103, Ala1055, Val1037)

In silico molecular docking studies have been instrumental in exploring the interaction between this compound and the insulin receptor (INSR), a critical component in glucose metabolism. These computational analyses predict that this compound can bind effectively within the receptor's kinase domain.

Specifically, this compound is predicted to form significant interactions with several key amino acid residues crucial for the receptor's function. researchgate.net It has been shown to establish key contacts with Lys1057, Asp1177, and Leu1105, which are vital for signal transduction. researchgate.net Furthermore, docking analyses reveal interactions with other critical residues such as Met1103, Ala1055, and Val1037. researchgate.netepa.govniscpr.res.in The engagement with these specific amino acids, particularly those integral to the kinase domain like Asp1177, suggests a potential mechanism for modulating the receptor's conformational state and activity. researchgate.net

Interacting ResidueRole in Insulin ReceptorStudy FindingCitation
Lys1057 Part of the kinase domain, crucial for signal transduction.This compound forms key contacts. researchgate.net
Asp1177 Integral to the receptor's kinase domain.This compound forms key contacts. researchgate.net
Leu1105 Part of the kinase domain, important for signal transduction.This compound exhibits favorable binding interactions. researchgate.netepa.gov
Met1103 Contributes to receptor conformational stability.This compound exhibits favorable binding interactions. researchgate.netepa.govniscpr.res.in
Ala1055 Contributes to receptor conformational stability.This compound exhibits favorable binding interactions. researchgate.netepa.govniscpr.res.in
Val1037 Contributes to receptor conformational stability.This compound exhibits favorable binding interactions. researchgate.netepa.govniscpr.res.in

Potential as an Insulin Promoter

Building on the molecular docking findings, bioactivity prediction studies have been conducted to assess the functional implications of this compound's interaction with the insulin receptor. Computational tools, such as the PASS (Prediction of Activity Spectra for Substances) web server, have been used to forecast its biological activities. researchgate.net

These predictions indicate that this compound has a high probability of acting as an insulin promoter. researchgate.netepa.gov This suggests that the compound may enhance the activity of the insulin receptor, positioning it as a candidate for further investigation in the context of modulating insulin signaling pathways. researchgate.net This predicted bioactivity is a direct consequence of its strong binding affinity and interaction with critical residues within the insulin receptor's kinase domain. researchgate.net

Investigation of Downstream Signaling Pathway Modulation

The binding of a ligand to the insulin receptor's kinase domain is the initiating step for a cascade of intracellular signaling events. The interaction of this compound with key residues in this domain suggests a potential influence over these downstream signaling pathways, which regulate cellular processes like growth, differentiation, and survival. researchgate.net By potentially stabilizing an active conformation of the receptor, this compound could theoretically modulate the phosphorylation state of downstream substrates, thereby impacting major pathways like the PI3K/AKT and MAPK pathways. However, current research is based on in silico predictions, and further in vitro and in vivo studies are required to confirm and detail the specific modulation of these downstream signaling events. researchgate.netepa.govniscpr.res.in

Other Biological Effects (Focus on in vitro and in silico mechanistic studies)

Cell Proliferation Modulation (e.g., CaCo2 Colorectal Cancer Cells)

The effect of this compound on cancer cell proliferation has been investigated, often as a component of plant extracts. A study on frankincense methanolic extracts, which identified this compound as a constituent, demonstrated inhibitory activity against the proliferation of CaCo2 colorectal cancer cells. griffith.edu.au While these findings suggest a potential antiproliferative role, research on the isolated compound is necessary to determine its direct effects and specific mechanism of action on CaCo2 and other cancer cell lines.

Anti-inflammatory Aspects

This compound is a component of essential oils from various plants known for their traditional use in treating inflammatory conditions. researchgate.net For instance, it is found in Origanum vulgare (oregano), which has documented anti-inflammatory effects. researchgate.net The mechanisms underlying the anti-inflammatory properties of such complex extracts are often attributed to the synergistic action of multiple compounds that can modulate pro-inflammatory pathways. However, specific mechanistic studies focusing on the direct anti-inflammatory activity of isolated this compound are limited, and its precise role and mechanism in these effects remain to be fully elucidated.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated primarily through studies of essential oils in which it is a constituent. These studies often employ in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis-(3-ethylbenzothiazoline-6-sulphonic acid)) radical scavenging tests. researchgate.netmdpi.com

Ecological and Inter Species Interactions of Epsilon Muurolene

Role in Plant Defense Mechanisms and Herbivore Resistance

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores, and terpenoids like epsilon-muurolene are a key component of this defense system. nih.gov These compounds can be produced constitutively or induced in response to an attack. nih.gov Their defensive actions can be direct, through toxicity or repellency, or indirect, by attracting the natural enemies of the herbivores. nih.govmdpi.com

Research has shown that the emission of this compound can be specifically triggered by herbivore feeding. For instance, in studies on poplar trees (Populus x canescens), the release of a blend of sesquiterpenoids, including ε-muurolene, was observed from non-mycorrhizal plants four days after infestation by the poplar leaf beetle (Chrysomela populi). mdpi.com This induced emission suggests that ε-muurolene is part of the plant's specific response to intense feeding pressure, potentially acting as a signal of significant damage. mdpi.com Similarly, rice plants (Oryza sativa) damaged by the rice stem bug (Tibraca limbativentris) release a variety of volatiles, with α-muurolene, a related isomer, being one of the induced compounds. embrapa.br This induced production of muurolenes highlights their role in the plant's defense strategy against insect pests. nih.govembrapa.br

The production of these defensive compounds is part of a complex metabolic response that allows plants to allocate resources efficiently towards defense when challenged by herbivores. nih.gov

Involvement in Plant-Insect Chemical Communication and Behavior Modulation

As a semiochemical, or a chemical messenger, this compound is integral to the communication networks between plants and insects. pherobase.com Plant volatiles, including sesquiterpenes, provide crucial cues for insects searching for host plants for feeding or laying eggs. slu.seekb.eg

The chemical profile emitted by a plant can either attract or repel specific insects. For example, while some plant essential oils containing muurolene isomers have been investigated for insect-repelling or insecticidal properties, they can also act as attractants in other contexts. mdpi.comscienceopen.com In studies on the Mediterranean fruit fly (Ceratitis capitata), γ-muurolene was identified as a trace component in tea tree essential oil, which contains compounds that attract the male flies. mdpi.com Similarly, γ-muurolene was found in the volatile profile of cotton plants, which can attract pests like the pink bollworm moth (Pectinophora gossypiella). ekb.eg

Furthermore, herbivore-induced plant volatiles (HIPVs) containing muurolenes can modulate insect behavior at a higher trophic level. The blend of volatiles released by damaged rice plants, which includes α-muurolene, was found to be less attractive to female rice stem bugs compared to volatiles from undamaged plants. embrapa.br This suggests a repellent effect on the herbivore itself. embrapa.br Concurrently, these same chemical signals can act as kairomones, attracting the natural enemies of the herbivores. For instance, volatiles from rice plants damaged by female stem bugs were attractive to the egg parasitoid Telenomus podisi. embrapa.br This demonstrates the dual role of these compounds in indirect plant defense: repelling the pest while recruiting its enemies. mdpi.comembrapa.br this compound has also been noted in studies concerning larvicidal agents against mosquito species like Anopheles stephensi. researchgate.net

Contribution to Fungal Aroma and Broader Ecological Function

This compound is not exclusive to the plant kingdom; it is also produced by various fungal species. nih.gov Within fungi, volatile compounds like muurolenes contribute to the characteristic aroma and flavor of mushrooms. nih.gov While the full extent of the ecological function of these fungal volatiles is still being explored, they are known to mediate interactions. nih.gov

Fungi, through the release of soluble and volatile molecules, can significantly influence the development of plants, even those that are not their typical hosts. plos.org This indicates that fungal VOCs, potentially including this compound, play a role in broader ecosystem dynamics and inter-kingdom communication. plos.org The production of sesquiterpenes by fungi can also be part of their own defense mechanisms or other ecological interactions, mirroring the roles seen in plants.

Environmental Distribution and Fate in Ecosystems

This compound is widely distributed in the environment, primarily as a constituent of the essential oils of numerous plant species. nih.gov It has been identified in a diverse range of plants, showcasing its broad occurrence across different plant families.

Some of the plants in which this compound has been reported include:

Ocimum basilicum (Basil): Found as a minor component in the essential oil. researchgate.netagriculturejournals.cz

Boswellia carteri (Frankincense): Detected in methanolic extracts of the oleoresin. researchgate.net

Artemisia vulgaris (Mugwort): Identified as a component of its essential oil. bio-conferences.org

Pinus sylvestris (Scots Pine): Considered a major sesquiterpene in the wood. tandfonline.com

Other sources: It has also been reported in Perilla frutescens (Perilla) and Xylopia parviflora. nih.gov

The table below summarizes the presence of this compound in the essential oils of two plant species.

Plant SpeciesFamilyPlant PartPercentage of ε-Muurolene in Essential Oil
Ocimum basilicum L.LamiaceaeOverground parts0.74% researchgate.netagriculturejournals.cz
Artemisia vulgaris L.AsteraceaeAerial partsPresent (percentage varies) bio-conferences.org

The release of this compound into the atmosphere is a key aspect of its ecological function. As a volatile organic compound, it contributes to the complex blend of chemicals in the air surrounding plants. The fate of these compounds in the ecosystem involves atmospheric chemistry processes and potential uptake by other organisms. The continuous emission from various plant and fungal sources ensures its persistent, though localized, presence in many terrestrial ecosystems.

Emerging Research Avenues and Methodological Advancements

Integrated Omics Approaches for Terpenoid Biosynthesis Elucidation (e.g., Transcriptomics, Metabolomics)

The intricate pathways of terpenoid biosynthesis are being unraveled through the powerful lens of integrated omics technologies. By combining transcriptomics (the study of all RNA transcripts) and metabolomics (the study of all metabolites), researchers can create a comprehensive picture of how compounds like epsilon-muurolene are produced in nature.

Recent advancements in high-throughput technologies have significantly expanded our understanding of the chemical constituents and biosynthetic pathways of terpenoids in various organisms. researchgate.netfrontiersin.orgnih.gov These approaches allow for the simultaneous analysis of gene expression and metabolite profiles, providing a holistic view of cellular processes. frontiersin.orgnih.gov For instance, studies on different plant and fungal species have successfully used these methods to identify key genes and regulatory networks involved in the production of specialized metabolites. frontiersin.orgnih.govcharlotte.edu

A notable study on the fungus Inonotus obliquus utilized transcriptome analysis to identify genes involved in terpenoid biosynthesis. This research led to the discovery of three sesquiterpene synthases, including two transcript variants of muurolene synthase (MUS1 and MUS2), which are directly implicated in the production of muurolene-type sesquiterpenes. mdpi.com Similarly, an integrated analysis of the transcriptome and metabolome of Cryptomeria fortunei (Chinese cedar) successfully elucidated the mechanisms governing terpenoid biosynthesis, identifying differentially expressed genes and metabolites within these pathways. frontiersin.orgnih.gov

These integrated approaches are crucial for identifying the vast diversity of terpene synthase (TPS) genes, which are the key enzymes responsible for the array of terpenoid skeletons found in nature. researchgate.net The data generated from these omics studies provide a valuable resource for bioengineering and understanding the molecular regulation of terpenoid production. frontiersin.orgnih.gov

Computational Biology and Molecular Modeling for Predictive Research

Computational tools are becoming indispensable for predicting the biological activities and biosynthetic origins of natural compounds, accelerating research and reducing reliance on traditional, time-consuming methods.

Structure-Activity Relationship (SAR) modeling is a computational technique used to predict the biological activity of a chemical compound based on its molecular structure. This approach is instrumental in identifying which structural features of a molecule, such as this compound, are crucial for its biological function. researchgate.net

SAR models are developed by analyzing a dataset of compounds with known activities. For example, quantitative structure-activity relationship (QSAR) models can establish a mathematical correlation between chemical structure and a specific biological effect, such as inhibitory concentration (IC50) values. nih.gov This predictive power helps in screening large libraries of compounds to identify promising candidates for further investigation and in designing new molecules with enhanced or specific activities. researchgate.netnih.gov Although direct SAR studies on this compound are not extensively published, the methodology has been successfully applied to other complex natural products, demonstrating its potential for predicting properties like skin sensitization or enzyme inhibition. researchgate.netnih.gov

A study on withaferin-A derivatives showcased the utility of QSAR in predicting the IC50 values against the main protease of SARS-CoV-2, highlighting how computational models can guide the development of potent inhibitors. nih.gov

A significant challenge in metabolic engineering is the design of novel biosynthetic pathways for producing valuable chemicals in microbial hosts. Computational systems are now being developed to automate this process. biorxiv.orgresearchgate.net These tools can delineate de novo (new) pathways by combining known biochemical reactions from extensive databases. biorxiv.orgresearchgate.net

An example of such a system is an "Automated Scientist" platform, which can design and optimize microbial strains for the industrial production of small molecules. biorxiv.orgresearchgate.net This system can generate metabolic routes, identify necessary genetic modifications, and specify the design of microbial "factories" in organisms like Saccharomyces cerevisiae and Escherichia coli. researchgate.net This automated approach significantly accelerates the research and development process, which has traditionally been lengthy and expensive. biorxiv.org By leveraging vast databases of biochemical reactions, these computational tools can propose pathways to a target molecule, even if it requires multiple non-native enzymatic steps. biorxiv.orgresearchgate.net This capability is crucial for engineering microbes to produce complex terpenes that are not native to the host organism. biorxiv.orgnih.gov

Structure-Activity Relationship (SAR) Modeling

Biocatalysis and Metabolic Engineering for Sustainable Production

Harnessing biological systems for chemical synthesis offers a green and sustainable alternative to traditional chemical methods. Biocatalysis and metabolic engineering are at the forefront of efforts to produce this compound and other valuable terpenoids efficiently and sustainably.

The precise three-dimensional arrangement of atoms (stereochemistry) in a molecule like this compound is critical to its function. Terpene synthases (TPS) are the enzymes that control the intricate cyclization of precursors like farnesyl diphosphate (B83284) into specific terpene skeletons with high stereoselectivity. researchgate.netnih.gov

Protein engineering techniques, including both rational design and directed evolution, are powerful tools used to tailor the activity and specificity of these enzymes. nih.gov By modifying the active site of a terpene synthase, researchers can alter the product profile, sometimes creating enzymes that produce a single, desired stereoisomer or even novel, "unnatural" derivatives. nih.govresearchgate.net For example, machine learning approaches combined with co-evolutionary analysis are being used to understand the structural factors that determine the reaction pathway in sesquiterpene synthases, which can guide the engineering of enzymes with specific functionalities. researchgate.netnih.gov This allows for the stereoselective synthesis of complex molecules, which is often a significant challenge in traditional organic synthesis. uodiyala.edu.iq

To make bioproduction economically viable, the microbial strains used as cell factories must be optimized to produce the target compound at high titers and yields. biorxiv.orgresearchgate.net Metabolic engineering focuses on modifying the metabolism of host organisms, such as E. coli or yeast, to channel metabolic flux towards the desired product. wisc.edugoogle.com

This optimization is a complex process that can involve numerous genetic modifications, such as overexpressing key pathway enzymes, knocking out competing pathways, and balancing cofactor availability. biorxiv.orgwisc.edu Computational systems that automate the design-build-test-learn (DBTL) cycle are revolutionizing strain optimization. researchgate.net These platforms can design thousands of strain variations, which are then constructed and tested using high-throughput robotics. biorxiv.orgresearchgate.net The resulting data on production titers are fed back into the system to inform the next round of designs, leading to rapid improvements in productivity. biorxiv.org This automated approach has been used to successfully create microbial strains capable of producing hundreds of different molecules, demonstrating a powerful pipeline for developing industrial bioproduction processes for compounds like this compound. biorxiv.orgresearchgate.net

Enzyme Engineering for Stereoselective Synthesis

Advanced Analytical Techniques for Characterizing Complex Natural Product Mixtures

The characterization of this compound and other sesquiterpenes within complex natural product mixtures, such as essential oils, presents a significant analytical challenge. researchgate.net The inherent complexity, with numerous isomeric and isobaric compounds, necessitates sophisticated analytical strategies beyond single-dimensional chromatography. researchgate.netuic.edu

Gas chromatography coupled with mass spectrometry (GC-MS) remains the most widespread and fundamental technique for analyzing volatile compounds like this compound. researchgate.net Identification is typically achieved by comparing mass spectra and retention indices with those in established libraries (e.g., NIST, Wiley) or with authenticated standards. researchgate.net However, in dense matrices, peak overlap can obscure minor components or lead to misidentification. researchgate.net

To overcome these limitations, advanced hyphenated and multidimensional techniques are increasingly employed:

Multidimensional Gas Chromatography (GCxGC-MS): This powerful technique offers significantly enhanced separation capacity by using two columns with different stationary phases. It is particularly valuable for resolving co-eluting compounds in highly complex samples like essential oils. researchgate.net

High-Performance Liquid Chromatography (HPLC): While less common for volatile sesquiterpenes, HPLC is the method of choice for less volatile or thermally sensitive derivatives. researchgate.netresearchgate.net Coupling HPLC with MS (HPLC-MS) or even NMR (HPLC-NMR) allows for the direct structural elucidation of separated compounds. researchgate.netresearchgate.net

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS): This high-resolution technique is used for analyzing oxidation products of sesquiterpenes, providing highly accurate mass measurements that aid in formula determination. copernicus.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is excellent for identification, 13C-NMR is definitive for the unambiguous structural confirmation of isomers, especially when reference mass spectra are very similar. researchgate.net

Biochemometric Analysis: This approach correlates chromatographic data with bioactivity data. For instance, by matching peaks from a GC analysis with "biopeaks" from a bioassay chromatogram, specific bioactive compounds in a complex mixture can be identified without prior isolation. uic.edu

Chemical Subtraction: This metabolomic strategy involves selectively removing target compounds from a mixture to better analyze the remaining components. The efficiency of the subtraction and the residual complexity can be evaluated using quantitative 1H-NMR (q1HNMR) and UHPLC-UV. uic.edu

These advanced methods provide a more comprehensive understanding of the chemical composition of natural extracts containing this compound, enabling the identification of novel compounds and a more accurate quantification of known constituents.

Future Directions in this compound Research: Identification of Knowledge Gaps and Opportunities for Further Investigation

Despite its identification in numerous plant species, significant knowledge gaps concerning this compound remain, presenting numerous opportunities for future research.

Knowledge Gaps:

Lack of Authentic Standards: A major challenge in sesquiterpene research is the limited commercial availability of pure analytical standards. copernicus.org This hinders absolute quantification and definitive identification in novel plant sources.

Biosynthesis and Regulation: The specific enzymes and genetic pathways responsible for the biosynthesis of this compound, as distinct from its other muurolene and cadinene isomers, are not fully elucidated. Understanding its production at a molecular level is a key gap.

Complete Biological Activity Profile: While preliminary studies suggest various bioactivities for essential oils containing muurolenes, the specific contribution and mechanism of action of pure this compound are often not known. tandfonline.comnih.gov Furthermore, its toxicological profile requires deeper investigation. proceedings.science

Ecological Role: The precise ecological functions of this compound are not well understood. Its role in plant defense, as an attractant for pollinators or seed dispersers, or as a kairomone for insects like the Mediterranean fruit fly warrants further investigation. researchgate.net

Opportunities for Further Investigation:

Chemical Synthesis and Isolation: The development of methods for the chemical synthesis of this compound and its oxidation products, or its efficient isolation from complex essential oils, would provide the pure standards needed for comprehensive biological and analytical studies. copernicus.org

Pharmacological and Toxicological Studies: There is a need for in-depth studies on the specific biological and toxicological mechanisms of pure this compound. tandfonline.comproceedings.science This includes exploring its potential synergistic or antagonistic effects when combined with other compounds found in its natural sources. nih.gov

Standardization of Methods: Establishing standardized methodologies for extraction, quantification, and bioactivity testing is crucial for comparing results across different studies and for potential applications in the pharmaceutical or food industries. researchgate.netnih.gov

Agricultural and Industrial Applications: Research could focus on leveraging its biological activities. For example, its potential as a natural preservative in foods or as a specific kairomone in insect traps could be developed. nih.govresearchgate.net

Transcriptomics and Metabolomics: Integrated 'omics' approaches could be used to link the genetic regulation of this compound production with environmental stressors or developmental stages in plants, providing a holistic view of its role in plant biology. ufrgs.br

Addressing these knowledge gaps and exploring these opportunities will significantly advance our understanding of this compound, potentially unlocking new applications for this widely distributed natural compound.

Q & A

Q. Tables for Reference

Parameter Recommended Method Key Reference
Purity ValidationGC-MS with NIST library match
Enantiomeric ExcessChiral HPLC
Bioactivity ReportingIC₅₀ ± SEM (n≥3)
Ecological EmissionLC-MS/MS in field samples

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.